

# FT001 for Inherited Retinal Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FT001     |           |
| Cat. No.:            | B12369292 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Inherited retinal diseases (IRDs) represent a group of genetically heterogeneous disorders characterized by progressive photoreceptor degeneration, leading to severe vision loss and blindness.[1] One of the most well-understood forms of IRD is Leber Congenital Amaurosis type 2 (LCA2), which is caused by mutations in the RPE65 gene.[2][3] The RPE65 protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells.[1][4][5][6] **FT001** is an investigational gene therapy designed to treat RPE65-mediated IRDs by delivering a functional copy of the human RPE65 gene to retinal cells.[2][3][7][8] This document provides a comprehensive technical overview of **FT001**, including its mechanism of action, available clinical data, and relevant experimental methodologies.

### **Mechanism of Action**

FT001 utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a codon-optimized version of the human RPE65 gene to the retinal pigment epithelium (RPE).[7] [8] The rAAV2 vector is a non-pathogenic viral vector known for its ability to efficiently transduce RPE cells following subretinal injection.[9] Once inside the RPE cells, the delivered RPE65 gene enables the synthesis of functional RPE65 protein, thereby restoring the visual cycle and allowing for the regeneration of 11-cis-retinal. This, in turn, is expected to improve photoreceptor function and restore vision in patients with RPE65 deficiency.



### The Visual Cycle and the Role of RPE65

The visual cycle is a critical metabolic pathway that regenerates the 11-cis-retinal chromophore required for vision. The RPE65 protein is a key isomerase in this pathway, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol.[4][6] Loss-of-function mutations in the RPE65 gene disrupt this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters, ultimately causing photoreceptor cell death and severe vision loss.[1][2]

The RPE65 Visual Cycle

# **Clinical Development**

**FT001** is currently being evaluated in a Phase 1/2 open-label, dose-escalation, and dose-expansion clinical trial in subjects with RPE65-related inherited retinal diseases (NCT05858983).[10]

# **Study Design**

The Phase 1 portion of the study was a dose-escalation trial designed to assess the safety and tolerability of **FT001**.[10] Nine patients were enrolled and received a single subretinal injection of **FT001** at one of three dose levels.[7][10] The Phase 2 portion of the study involves treating the contralateral eye of five of these patients.[7]

Table 1: **FT001** Phase 1/2 Clinical Trial Design

| Phase   | Number of Patients | Dosage Levels<br>(vector<br>genomes/eye)                                                     | Follow-up Duration        |
|---------|--------------------|----------------------------------------------------------------------------------------------|---------------------------|
| Phase 1 | 9                  | Low: 1.5 x<br>10 <sup>10</sup> Medium: 7.5 x<br>10 <sup>10</sup> High: 15 x 10 <sup>10</sup> | Up to 1 year              |
| Phase 2 | 5                  | Same as initial treatment                                                                    | Up to Day 84<br>(ongoing) |

Data sourced from Sui R, et al. AAO 2024 and IOVS.[7][10]



### **Patient Population**

A total of nine subjects were enrolled in the Phase 1 study, with an average age of 27 years (range: 10 to 43 years). The cohort included six males and three females. Diagnoses included RPE65 biallelic variation-related Retinitis Pigmentosa (n=6) and Leber Congenital Amaurosis/Early Severe Retinal Dystrophy (n=3).[10]

### Safety and Tolerability

**FT001** was generally well-tolerated across all dose groups, with no dose-limiting toxicities reported.[7][10] A total of 44 treatment-emergent adverse events (TEAEs) were reported, the majority of which were related to the surgical procedure or steroid use.[10] Two serious adverse events (SAEs) were reported, neither of which was considered related to **FT001**.[10] Two TEAEs were associated with **FT001**: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[10] There was no clear dose-dependent trend in the incidence or severity of TEAEs.[10]

# **Efficacy**

Significant improvements in visual function and retinal sensitivity were observed starting from Day 28 and were sustained throughout the observation period.[7]

Table 2: Summary of Efficacy Outcomes from the Phase 1 Study

| Efficacy Endpoint | Assessment                                                           | Results                                                                                                                                       |
|-------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Functional Vision | Multi-Luminance Mobility Test<br>(MLMT) using the ORA-VNC™<br>system | 67% (4 of 6 evaluable subjects) showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit. |
| Light Sensitivity | Full-Field Stimulus Test (FST)                                       | 44% (4 of 9 subjects) demonstrated an improvement of 2 Log units or more at 4 and 8 weeks post-administration.                                |



Data sourced from Sui R, et al. IOVS.[10]

# **Experimental Protocols Administration of FT001**

**FT001** is administered as a single dose via subretinal injection.[2][3][10] This procedure is performed by a retinal surgeon in a controlled operating room setting.



Click to download full resolution via product page

Subretinal Injection Workflow







Protocol Outline: Subretinal Injection

- Anesthesia: The procedure is typically performed under general or local anesthesia.
- Pars Plana Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel, providing access to the retinal surface.
- Retinotomy: A small, self-sealing opening (retinotomy) is created in the retina, typically in the macular region, using a micro-vitreoretinal blade.
- Subretinal Injection: A specialized cannula is passed through the retinotomy into the
  subretinal space. The FT001 vector suspension is then slowly injected, creating a fluid-filled
  blister (bleb) that detaches the neurosensory retina from the RPE. This ensures direct
  contact of the vector with the target RPE cells.
- Closure: The infusion line and trocars are removed, and the sclerotomies are closed.

### **Efficacy Assessments**

Multi-Luminance Mobility Test (MLMT)

The MLMT is a functional vision test that assesses a patient's ability to navigate a standardized course under various controlled light conditions. The ORA-VNC™ (Visual Navigation Challenge) system was utilized in the **FT001** trial.[10]

Protocol Outline: ORA-VNC™ Mobility Test

- Course Design: The course consists of a defined path with obstacles of varying heights,
   sizes, and visual contrast. The layout is standardized across all testing sites.[11][12]
- Light Levels: The test is performed at multiple, precisely controlled ambient light levels, ranging from very dim (scotopic conditions) to brighter (photopic conditions).
- Procedure: Patients are instructed to navigate the course from a designated start to a finish point. The test is recorded, and performance is scored by trained, masked graders based on factors such as time to completion, number of errors (e.g., contacting obstacles), and the lowest light level at which the patient can successfully navigate the course.[12]



 Outcome: The primary outcome is the change in the lowest light level at which the patient can successfully navigate the course, with a lower score indicating improved functional vision in low-light conditions.

Full-Field Stimulus Test (FST)

The FST is a psychophysical test that measures the light sensitivity of the entire retina.[10][13] It is particularly useful for quantifying vision in patients with severe retinal degeneration.[13][14]

Protocol Outline: Full-Field Stimulus Test

- Dark Adaptation: The patient undergoes a period of dark adaptation (typically 30-40 minutes)
   to maximize retinal sensitivity.[10][14]
- Stimulation: A Ganzfeld dome is used to present brief flashes of light of varying intensity and color (e.g., white, blue, red) to the entire visual field of one eye at a time.[10][14][15]
- Patient Response: The patient indicates whether they perceived the light flash.[14][15]
- Threshold Determination: A psychophysical algorithm (e.g., a staircase method) is used to determine the minimum light intensity that the patient can reliably detect.[14][15] This is reported as the light sensitivity threshold, typically in decibels (dB) or log units.[10][13]
- Outcome: A decrease in the threshold (i.e., the ability to detect dimmer lights) indicates an improvement in retinal sensitivity.

## **Preclinical Development**

While specific preclinical data for **FT001** is not publicly available, the development of RPE65 gene therapies typically involves extensive evaluation in animal models of the disease.

#### **Animal Models**

The most well-established animal models for RPE65-deficiency are the RPE65 knockout mouse and, more significantly, dog models with naturally occurring RPE65 mutations (e.g., the Briard dog).[16] These models recapitulate many of the key features of the human disease, including early and severe vision loss, an absent electroretinogram (ERG), and progressive



retinal degeneration. Non-human primates are also used in safety and toxicology studies due to the anatomical similarities of their eyes to human eyes.[16]

## **Preclinical Efficacy and Safety**

Preclinical studies for RPE65 gene therapies generally aim to demonstrate:

- Efficacy: Restoration of retinal function as measured by ERG, improved performance in behavioral tests of vision (e.g., maze navigation), and evidence of RPE65 protein expression in the retina.
- Safety and Toxicology: Assessment of potential local (ocular) and systemic toxicity, including
  inflammation, off-target effects, and biodistribution of the vector. These studies are typically
  conducted in compliance with Good Laboratory Practice (GLP) guidelines.[11][17][18]

#### Conclusion

**FT001** represents a promising gene therapy for the treatment of inherited retinal diseases caused by mutations in the RPE65 gene. Early clinical data from the Phase 1/2 trial have demonstrated a favorable safety profile and significant improvements in both functional vision and retinal sensitivity.[7][10] As the clinical development of **FT001** progresses, further data will be crucial to fully elucidate its long-term safety and efficacy. The methodologies employed in the clinical evaluation of **FT001**, particularly the use of functional vision tests like the MLMT and sensitive psychophysical measures like the FST, are becoming standard in the field of retinal gene therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. FT-001(Frontera) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



- 3. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ophthalmology360.com [ophthalmology360.com]
- 8. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 9. Pharmaceutical Development of AAV-Based Gene Therapy Products for the Eye PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Limbal Approach-Subretinal Injection of Viral Vectors for Gene Therapy in Mice Retinal Pigment Epithelium [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 16. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Toxicology of Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 18. ngvbcc.org [ngvbcc.org]
- To cite this document: BenchChem. [FT001 for Inherited Retinal Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369292#ft001-for-inherited-retinal-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com